Dibromochlorofluoromethane

Description

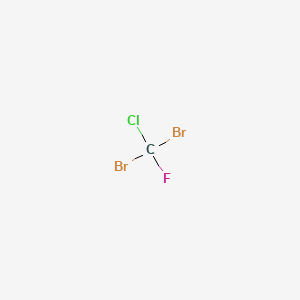

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibromo-chloro-fluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2ClF/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDKQVNHJZBFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188809 | |

| Record name | Dibromochlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-55-9 | |

| Record name | Methane, dibromochlorofluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromochlorofluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromochlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodibromofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOCHLOROFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70HAL49YC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport of Dibromochlorofluoromethane

Atmospheric Residence Times and Lifetimes

The atmospheric residence time of a compound is a key parameter determining its potential to reach the stratosphere and cause ozone depletion. It is influenced by various removal processes, primarily photolysis and reactions with atmospheric radicals.

Experimental Determination of Atmospheric Lifetime

Direct experimental determination of the atmospheric lifetime of Dibromochlorofluoromethane is not extensively documented in publicly available literature. However, data for structurally similar compounds provide valuable insights. For instance, Halon 1211 (CBrClF2), which also contains bromine, chlorine, and fluorine, has a reported atmospheric lifetime of approximately 16 years. noaa.gov Another related compound, dibromodifluoromethane (B1204443) (CBr2F2), is estimated to have an average lifetime of one year or less against direct solar photoexcitation due to its significant photon cross-sections at wavelengths greater than 295 nm. researchgate.net These values suggest that the presence of two bromine atoms in this compound likely leads to a relatively short atmospheric lifetime compared to fully chlorinated or fluorinated alkanes. The atmospheric lifetimes of many chlorofluorocarbons (CFCs) have been re-evaluated over time using atmospheric trend data, with lifetimes for compounds like CFC-11 and CFC-12 being estimated at 45 and 100 years, respectively. copernicus.org

Atmospheric Lifetimes of Selected Halocarbons

| Compound | Chemical Formula | Atmospheric Lifetime (years) |

| Halon 1211 | CBrClF2 | 16 noaa.gov |

| Dibromodifluoromethane | CBr2F2 | ≤ 1 researchgate.net |

| CFC-11 | CCl3F | 45 copernicus.org |

| CFC-12 | CCl2F2 | 100 copernicus.org |

Modeling and Simulation of Atmospheric Dispersion

The atmospheric dispersion of this compound can be simulated using various mathematical models that predict how pollutants are transported and distributed in the atmosphere. nist.gov These models are essential tools for assessing the potential downwind concentrations of emitted substances. nist.govcopernicus.org

Common types of atmospheric dispersion models include:

Gaussian Models: These are often used for short-range dispersion from point sources under steady-state meteorological conditions. researchgate.net

Puff Models: These models treat emissions as a series of discrete puffs, allowing for the simulation of transport over longer distances and under changing meteorological conditions. noaa.gov

Particle Models: These models track the trajectories of a large number of individual particles to simulate dispersion, which is particularly useful for complex terrain and wind fields. noaa.gov

Computational Fluid Dynamics (CFD) Models: CFD models solve the fundamental equations of fluid motion and are used for detailed, small-scale dispersion modeling, such as around buildings or complex industrial sites. noaa.govresearchgate.net

Atmospheric Degradation Pathways and Kinetics

The primary sinks for this compound in the atmosphere are expected to be photolysis and reaction with atmospheric radicals. The efficiency of these processes determines the compound's atmospheric lifetime and the nature of its degradation products.

Photolysis Mechanisms and Quantum Yields

Photolysis, the process of chemical breakdown by photons, is a significant degradation pathway for many halocarbons, especially those containing bromine. researchgate.netnsf.gov The absorption of ultraviolet (UV) radiation in the stratosphere can lead to the cleavage of the carbon-bromine (C-Br) bond, which is generally weaker than carbon-chlorine (C-Cl) or carbon-fluorine (C-F) bonds.

The rate of photolysis is determined by the compound's UV absorption cross-section and the quantum yield of the dissociation process. uv-vis-spectral-atlas-mainz.orgecetoc.org The UV absorption cross-sections for several brominated haloalkanes have been measured, indicating that compounds with bromine atoms absorb UV radiation at wavelengths that penetrate into the lower stratosphere and even the troposphere. researchgate.net For example, dibromodifluoromethane (CBr2F2) shows significant absorption at wavelengths above 295 nm, leading to its decomposition in the atmosphere. researchgate.net

Specific experimental data on the quantum yields for the photolysis of this compound are not available in the surveyed literature. The quantum yield represents the probability that the absorption of a photon will lead to a specific photochemical process. uv-vis-spectral-atlas-mainz.orgecetoc.org

Reaction Kinetics with Atmospheric Radicals (e.g., OH, Cl, O(1D))

The reaction with hydroxyl (OH) radicals is a dominant removal mechanism for many organic compounds in the troposphere. nih.govcopernicus.org For halocarbons containing hydrogen atoms, this reaction typically proceeds via hydrogen abstraction. However, for fully halogenated compounds like this compound, this pathway is not available.

Experimental data for the reaction rate coefficients of this compound with OH, Cl, and O(1D) radicals are not specified in the available scientific literature. However, kinetic data for a wide range of other organic compounds have been determined using techniques such as the relative rate method and pulsed laser photolysis-laser induced fluorescence. nih.govcopernicus.orgrsc.org These studies provide a framework for how such kinetic parameters could be experimentally determined for this compound.

Typical Reaction Rate Coefficient Determination Techniques

| Technique | Description |

| Relative Rate Method | The rate of reaction of the target compound with a radical is measured relative to the rate of reaction of a reference compound with a known rate coefficient. nih.gov |

| Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) | A laser pulse is used to generate radicals, and a second laser is used to excite the radicals, with the resulting fluorescence being proportional to the radical concentration. This allows for the direct measurement of radical decay in the presence of the target compound. nih.gov |

Formation and Characterization of Atmospheric Transformation Products

The atmospheric degradation of this compound is expected to produce a variety of transformation products. The initial step in its atmospheric degradation is likely the cleavage of a C-Br bond due to photolysis, releasing a bromine atom and a CBrClF radical. The bromine atom can then catalytically participate in ozone destruction cycles. nsf.gov

The resulting haloalkyl radical (CBrClF) will subsequently react with molecular oxygen (O2) to form a peroxy radical (CBrClFO2). The fate of this peroxy radical will determine the final degradation products. Based on studies of other halogenated compounds, the subsequent reactions could lead to the formation of carbonyl compounds such as carbonyl bromofluoride (C(O)BrF), carbonyl chlorofluoride (C(O)ClF), and phosgene (B1210022) (COCl2), as well as halogen atoms. nih.govnih.gov The degradation of some hydrofluorocarbons (HFCs) is known to produce trifluoroacetic acid (TFA). nsf.gov While specific studies on the atmospheric transformation products of this compound are scarce, research on the conversion of the similar compound Halon 1211 (CBrClF2) under non-oxidative conditions identified products such as CHClF2 and CH3Br, which provides some insight into potential reaction pathways, although atmospheric degradation occurs under oxidative conditions. copernicus.org

Environmental Partitioning and Distribution

The partitioning of a chemical refers to its distribution between different environmental phases at equilibrium. This behavior is crucial for predicting a compound's mobility and potential for exposure.

Air-Water Exchange Dynamics

The exchange of this compound between the atmosphere and water bodies is governed by its Henry's Law constant (H). This constant relates the partial pressure of the compound in the air to its concentration in water at equilibrium. ebi.ac.uk A high Henry's Law constant indicates a greater tendency for a chemical to volatilize from water into the air.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CBr2ClF | henrys-law.org |

| Molecular Weight | 226.27 g/mol | henrys-law.org |

| Boiling Point | 80 °C | mdpi.com |

| Water Solubility | 0.0026 g/100 g at 30°C | mdpi.com |

| Vapor Pressure | Data available, specific value not cited | pnas.org |

Soil and Sediment Sorption/Desorption Processes

The tendency of this compound to adsorb to soil and sediment particles is a key factor in determining its mobility in terrestrial and aquatic environments. This process, known as sorption, is quantified by the soil sorption coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase. ecetoc.org For organic compounds, this coefficient is often normalized to the organic carbon content of the soil, yielding the organic carbon-water (B12546825) partition coefficient (Koc). nih.gov

A high Koc value indicates that the compound is likely to be strongly bound to soil and sediment, making it less mobile and less available for transport with water. ecetoc.org Conversely, a low Koc value suggests higher mobility. Experimental or estimated Koc values for this compound were not found in the performed searches. However, its hydrophobic nature, inferred from its low water solubility, suggests that it would have a tendency to sorb to organic matter in soil and sediments. The extent of this sorption would influence its leaching potential into groundwater and its transport in surface waters.

Transport in Aqueous and Terrestrial Environments

The movement of this compound through water and soil is influenced by a combination of its partitioning behavior and the characteristics of the environment. In aqueous systems, its transport will be dictated by its solubility and its tendency to volatilize or adsorb to suspended particles and sediment. Given its low water solubility, significant transport in the dissolved phase is unlikely.

In terrestrial environments, its mobility is primarily governed by its sorption to soil particles. ecetoc.org Chemicals with strong sorption tendencies are less likely to be transported by water flow through the soil profile (leaching) and are more likely to remain in the upper soil layers. The potential for atmospheric transport and subsequent deposition is also a relevant pathway for compounds with a notable vapor pressure.

Biotic and Abiotic Degradation in Environmental Compartments

Degradation processes are critical in determining the persistence of a chemical in the environment. These can be broadly categorized as biotic (carried out by living organisms) and abiotic (occurring through chemical or physical processes).

Microbial Biotransformation Pathways (e.g., Reductive Dehalogenation, Oxidative Processes)

The biodegradation of halogenated hydrocarbons is a known microbial process. nih.gov One of the most significant pathways for the breakdown of highly halogenated compounds under anaerobic conditions is reductive dehalogenation. In this process, the halogenated compound is used as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. This process is often a crucial first step in the degradation of these compounds, as it can make them more susceptible to further microbial attack. nih.gov

While the general principles of microbial degradation of halogenated compounds are well-established, specific studies detailing the microbial biotransformation of this compound were not identified in the conducted searches. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) in its structure suggests that its degradation would be complex. The carbon-fluorine bond is particularly strong and resistant to cleavage, which could make the complete degradation of this molecule challenging for microorganisms. pnas.org

Enzymatic Mechanisms of Degradation

The cleavage of carbon-halogen bonds is catalyzed by specific enzymes. Haloalkane dehalogenases, for instance, are enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds. mdpi.com These enzymes have been shown to act on a variety of halogenated substances. rsc.org Additionally, other metalloenzymes have been identified that can mediate the cleavage of carbon-fluorine bonds, although this is a particularly difficult reaction to catalyze. usgs.gov

While the existence of enzymes capable of degrading halogenated compounds is known, there is no specific information in the reviewed literature on the enzymatic mechanisms involved in the degradation of this compound. Research on the degradation of other halomethanes and haloaromatics provides a basis for understanding the potential enzymatic pathways, but direct evidence for this specific compound is lacking. nih.gov

Abiotic Hydrolysis and Other Chemical Transformation Pathways

In the atmosphere, the primary transformation pathway for chlorofluorocarbons is photolysis by ultraviolet (UV) radiation in the stratosphere. who.intacs.orgdefra.gov.uk This process involves the breaking of carbon-chlorine or carbon-bromine bonds, which are weaker than the carbon-fluorine bond, leading to the release of chlorine and bromine radicals. wikipedia.org These radicals can then catalytically participate in the depletion of the ozone layer. acs.orgwikipedia.org The general atmospheric degradation pathway for many hydrochlorofluorocarbons (HCFCs), which are structurally similar to CFCs, is initiated by reaction with hydroxyl (OH) radicals in the troposphere. ecetoc.orgnist.gov This reaction is typically the slowest step in their atmospheric degradation, ultimately leading to the formation of compounds like carbon dioxide, hydrochloric acid, and hydrofluoric acid. ecetoc.org

Transformation in aquatic or soil environments through abiotic processes is expected to be slow. Some studies on other halogenated aliphatic compounds have shown that abiotic degradation can occur, for instance, through reactions with minerals or other reactive species present in water or soil. nih.govwaterrf.org However, without specific studies on this compound, these pathways remain speculative for this particular compound.

Persistence and Degradation Half-lives in Diverse Environmental Matrices

Quantitative data on the degradation half-lives of this compound in various environmental matrices such as water, soil, and air are not well-documented in the available literature. For many chlorofluorocarbons, safety data sheets often report "no data available" for persistence and degradability.

The persistence of CFCs in the atmosphere is generally very long, with atmospheric lifetimes ranging from decades to centuries. who.intnoaa.gov For instance, the atmospheric residence times for CFC-11, CFC-12, and CFC-113 are estimated to be 65, 110, and 90 years, respectively. who.int This long persistence allows them to be transported to the stratosphere where they can be photochemically degraded. who.intdefra.gov.uk The atmospheric lifetime of a similar compound, bromochlorodifluoromethane (B1201744) (Halon 1211), is reported to be 16.0 years. wikipedia.org

In soil and water, the persistence of halogenated hydrocarbons can be influenced by factors such as sorption to organic matter and potential for microbial degradation. oup.comoup.comresearchgate.net Studies on other brominated methanes have suggested that bacterial degradation can occur in marine environments, with a half-life for dibromomethane (B42720) due to bacterial removal being faster than hydrolysis. usgs.govacs.org However, the applicability of these findings to this compound is uncertain without specific research. The sorption of nonpolar organic compounds like halocarbons to soil can lead to the formation of slowly reversible fractions, increasing their persistence in the soil matrix. oup.comoup.com

Given the general stability of CFCs, it can be inferred that this compound would exhibit significant persistence in all environmental compartments until it is transported to the stratosphere for photolytic degradation. The lack of specific half-life data underscores the need for further research to accurately characterize the environmental risk posed by this compound.

Data on the persistence and degradation of this compound is not available in the reviewed literature. The following table provides data for similar compounds to offer a comparative context.

| Compound | Environmental Matrix | Half-life / Residence Time | Reference |

| CFC-11 | Atmosphere | 65 years | who.int |

| CFC-12 | Atmosphere | 110 years | who.int |

| CFC-113 | Atmosphere | 90 years | who.int |

| Bromochlorodifluoromethane (Halon 1211) | Atmosphere | 16.0 years | wikipedia.org |

| 1,1-Dichloro-1-fluoroethane (HCFC-141b) | Atmosphere | 10.8 years | ecetoc.org |

| Dibromomethane | Marine Water (Bacterial Degradation) | Faster than hydrolysis | usgs.govacs.org |

Atmospheric Chemistry and Climate Impact Research of Dibromochlorofluoromethane

Stratospheric Ozone Depletion Potential Assessment

The presence of bromine and chlorine atoms on the single carbon atom of Dibromochlorofluoromethane (CBr₂ClF) makes it a potent ozone-depleting substance (ODS). epa.gov Once transported to the stratosphere, it is subject to intense ultraviolet (UV) radiation, leading to its breakdown and the release of reactive halogen atoms that catalytically destroy ozone. epa.gov

Bromine Radical Catalytic Cycles and Ozone Destruction

This compound is a source of reactive bromine and chlorine radicals in the stratosphere. The carbon-bromine bonds are weaker than carbon-chlorine bonds and are readily broken by solar UV radiation, releasing bromine atoms. These atoms can then initiate potent catalytic cycles that destroy ozone. The primary catalytic cycle involving bromine is:

Br + O₃ → BrO + O₂ BrO + O → Br + O₂ Net: O + O₃ → 2O₂

In this cycle, a single bromine atom can destroy thousands of ozone molecules before it is deactivated. wikipedia.org Bromine is significantly more efficient at destroying ozone on a per-atom basis than chlorine, meaning that brominated substances typically have very high Ozone Depletion Potentials. wikipedia.org Furthermore, synergistic cycles involving both bromine and chlorine monoxide (BrO and ClO) are particularly effective at destroying ozone, especially in the cold conditions of the polar stratosphere. noaa.gov The reaction between BrO and ClO has multiple pathways that regenerate bromine and chlorine atoms to continue the catalytic destruction of ozone.

Evaluation of Ozone Depletion Metrics

The standard metric for quantifying the ozone-destroying capability of a chemical is the Ozone Depletion Potential (ODP). wikipedia.org ODP is a relative measure of the amount of ozone degradation a compound can cause compared to the same mass of trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. wikipedia.orgcarbontrail.net The ODP of a substance depends on factors such as its atmospheric lifetime, the number of chlorine and bromine atoms it contains, and the efficiency of those atoms in catalytic ozone destruction.

While this compound is recognized as an ODS due to its chemical structure, a specific, empirically-confirmed ODP value is not available in recent scientific assessments from the World Meteorological Organization (WMO) or other comprehensive literature. epa.govcymitquimica.com However, given that it contains two bromine atoms, its ODP is expected to be substantial. Brominated compounds are known to have some of the highest ODPs, often ranging from 5 to 15, because bromine is much more reactive towards ozone than chlorine. wikipedia.org

Modeling Stratospheric Impact Scenarios

To assess the potential impact of ODSs like this compound, scientists use complex chemistry-climate models. These models simulate the physical and chemical processes of the atmosphere, incorporating data on atmospheric circulation, radiation, and the reaction rates of various chemicals. For a given emission scenario of a substance, these models can project the resulting atmospheric concentration, the transport of the substance to the stratosphere, its chemical breakdown, and the subsequent impact on the ozone layer over time.

Specific modeling scenarios for this compound are not readily found in published literature. However, any such modeling would follow established principles. The model would use the compound's known properties, such as its UV absorption cross-section and reaction rates, to simulate its photolysis and the ensuing catalytic ozone destruction from its released bromine and chlorine. These scenarios are crucial for policymakers to understand the potential consequences of future emissions and the effectiveness of regulatory actions like the Montreal Protocol. noaa.govwmo.int

Global Warming Potential and Radiative Forcing Analysis

In addition to its role in ozone depletion, this compound is also a greenhouse gas, meaning it can absorb outgoing infrared radiation from the Earth's surface, contributing to warming the atmosphere.

Radiative Efficiency Determination and Measurement

The effectiveness of a greenhouse gas at trapping thermal radiation is quantified by its radiative efficiency (RE), typically expressed in watts per square meter per parts-per-billion (W m⁻² ppb⁻¹). epa.gov This metric measures the change in radiative forcing at the top of the atmosphere for a unit increase in the atmospheric concentration of the gas.

Research has been conducted to estimate the radiative efficiencies of numerous halogenated compounds. Based on these studies, the radiative efficiency of this compound has been calculated.

| Compound Name | Chemical Formula | Radiative Efficiency (W m⁻² ppb⁻¹) | Source |

|---|---|---|---|

| This compound | CBr₂ClF | 0.217 | epa.gov |

Time Horizon Dependencies of Global Warming Potential (GWP)

The Global Warming Potential (GWP) is the most common metric used to compare the climate impact of different greenhouse gases relative to carbon dioxide (CO₂), which has a GWP of 1. epa.govepa.gov The GWP integrates a gas's radiative efficiency with its atmospheric lifetime to estimate the total warming effect over a specified time period. tnau.ac.in

The choice of time horizon—typically 20, 100, or 500 years—is critical. tnau.ac.inunfccc.int

Short-lived gases have a high GWP over a short time horizon (e.g., 20 years) that diminishes over longer periods.

Long-lived gases have GWPs that increase as the time horizon is extended. tnau.ac.in

The calculation of GWP for this compound requires its atmospheric lifetime, a value which is not available in the cited scientific literature. Without a defined lifetime, the GWP cannot be determined. The table below reflects the available data and the missing parameters.

| Compound Name | Atmospheric Lifetime (years) | GWP (20-year) | GWP (100-year) | GWP (500-year) |

|---|---|---|---|---|

| This compound | Not Available | Not Available | Not Available | Not Available |

Interactions with Other Greenhouse Gases and Climate Feedbacks

This compound (CBr₂ClF) is a halogenated organic compound that can influence the Earth's climate system through several mechanisms. As a substance containing multiple halogen atoms, it possesses the ability to absorb infrared radiation, contributing to the greenhouse effect. The radiative efficiency, a measure of a molecule's ability to absorb energy, has been calculated for this compound to be 0.217 W m⁻² ppb⁻¹. epa.gov This efficiency is a critical factor in determining its Global Warming Potential (GWP), which compares its warming impact relative to carbon dioxide. wikipedia.orgepa.gov

The atmospheric degradation of this compound releases reactive halogen atoms (bromine and chlorine) into the atmosphere. These reactive halogens can participate in catalytic cycles that destroy ozone (O₃). Since ozone is itself a significant greenhouse gas, its destruction by substances derived from CBr₂ClF represents an indirect climate interaction.

Furthermore, the primary removal pathway for many halocarbons in the troposphere is reaction with the hydroxyl radical (OH). escholarship.org This reaction consumes OH radicals, which are the main sink for methane (B114726) (CH₄), a potent greenhouse gas. researchgate.net By reacting with OH, this compound can locally reduce the atmosphere's capacity to break down methane, potentially leading to an increase in methane's atmospheric lifetime and concentration. This represents another indirect interaction with a key greenhouse gas. fluorocarbons.org The interactions between nitrogen oxides (NOx), volatile organic compounds (VOCs), and methane are complex; while NOx emissions can increase OH and thereby decrease methane, the addition of other reactive compounds like CBr₂ClF consumes OH, counteracting this effect. researchgate.net

These interactions can trigger climate feedbacks. A climate feedback is a process that can amplify or dampen the initial warming or cooling effect. ucar.edu For example, the direct warming caused by a greenhouse gas can lead to increased water vapor in the atmosphere, which is itself a powerful greenhouse gas, creating a positive or reinforcing feedback loop. copernicus.org The changes in methane and ozone concentrations due to the presence of this compound also alter the radiative balance, feeding back into the climate system.

| Compound Name | Chemical Formula | Role in Atmospheric Chemistry |

|---|---|---|

| This compound | CBr₂ClF | Primary pollutant, greenhouse gas, source of reactive halogens. |

| Carbon Dioxide | CO₂ | Primary greenhouse gas, reference for GWP. wikipedia.org |

| Methane | CH₄ | Potent greenhouse gas, primarily removed by OH radicals. researchgate.netnasa.gov |

| Ozone | O₃ | Greenhouse gas and secondary pollutant, destroyed by reactive halogens. researchgate.netenergyeducation.ca |

| Nitrogen Oxides | NOx (NO + NO₂) | Precursors to ozone formation and influence OH concentrations. researchgate.net |

Tropospheric Photochemistry and Secondary Pollutant Formation

Role in Tropospheric Oxidative Capacity

The tropospheric oxidative capacity is a measure of the atmosphere's ability to cleanse itself of pollutants, a process largely dominated by the hydroxyl radical (OH). arxiv.org OH radicals are highly reactive and initiate the degradation of most volatile organic compounds (VOCs) emitted into the atmosphere. utoronto.ca The primary source of tropospheric OH is the photolysis of ozone in the presence of water vapor. arxiv.org

This compound, as a halogenated hydrocarbon, is expected to react with OH radicals. This reaction serves as a sink for CBr₂ClF, initiating its breakdown in the troposphere. However, this process also acts as a sink for OH radicals. The consumption of OH by CBr₂ClF and other VOCs reduces the local concentration of this key oxidant. fluorocarbons.org This reduction in OH can slow down the removal of other pollutants, including methane, thereby affecting regional air quality and climate. copernicus.org

| Species Name | Chemical Formula | Primary Role |

|---|---|---|

| Hydroxyl Radical | OH | Primary atmospheric oxidant, the "detergent" of the troposphere. arxiv.org |

| Ozone | O₃ | Key precursor to OH radical formation via photolysis. arxiv.org |

| Nitrogen Oxides | NOx (NO + NO₂) | Catalyze ozone formation and influence OH recycling. arxiv.org |

| This compound | CBr₂ClF | Reacts with and consumes OH radicals. |

| Reactive Halogen Species | Br, Cl, BrO, ClO | Highly reactive species derived from halocarbons that can participate in oxidative cycles. nasa.gov |

Potential for Formation of Halogenated Volatile Organic Compounds (VOCs)

The atmospheric degradation of this compound leads to the formation of various intermediate and final products, which are themselves halogenated compounds and can be classified as secondary pollutants. energyeducation.caairly.org The degradation process is initiated either by photolysis (direct breakdown by sunlight) or by attack from an OH radical. utoronto.ca

For fully halogenated compounds like CBr₂ClF, which lack C-H bonds, reaction with OH radicals is not a viable pathway in the troposphere. Therefore, its primary atmospheric sink is photolysis. colorado.edu The molecule will break apart when it absorbs ultraviolet radiation of a suitable wavelength, likely cleaving the weakest carbon-halogen bond (C-Br).

The resulting radical fragments (e.g., CBrClF• and Br•) are highly reactive and will undergo further reactions in the atmosphere. The carbon-containing radical will react with molecular oxygen (O₂) to form a peroxy radical (CBrClFOO•). Subsequent reactions of this peroxy radical, particularly in the presence of NOx, can lead to the formation of stable, oxygenated secondary products.

By analogy with the atmospheric degradation of other similar halocarbons, the expected products could include smaller, stable halogenated molecules. nasa.gov For instance, the degradation of haloalkoxy radicals (RO•), which are key intermediates, can lead to the formation of carbonyl halides such as phosgene (B1210022) (COCl₂), bromophosgene (COBr₂), and carbonyl bromofluoride (COBrF) or carbonyl chlorofluoride (COClF). These secondary VOCs have their own atmospheric lifetimes and environmental impacts. nih.gov However, without specific experimental studies on the atmospheric oxidation of this compound, the exact nature and yield of its degradation products remain speculative. nasa.gov

Toxicological and Ecotoxicological Research on Dibromochlorofluoromethane and Its Degradation Products

Mechanisms of Toxicity at Cellular and Molecular Levels

A comprehensive review of scientific literature reveals a significant lack of research specifically investigating the cellular and molecular toxicity mechanisms of Dibromochlorofluoromethane. While studies exist for related halomethanes, the explicit focus on this particular compound is not present in available research.

Interaction with Biological Targets and Receptors

There is currently no available research detailing the specific interactions of this compound or its degradation products with biological targets and receptors. The mechanisms by which it may bind to or alter the function of proteins, enzymes, or other cellular receptors have not been elucidated in the scientific literature.

Oxidative Stress and Genotoxicity Pathways

No specific studies investigating the potential of this compound to induce oxidative stress or its genotoxic pathways were identified. Research has not been published on whether this compound can lead to the formation of reactive oxygen species, cause damage to DNA, or induce mutagenic or clastogenic effects.

Metabolic Activation and Detoxification Processes (Toxicokinetics, Pharmacokinetics)

The metabolic pathways, including activation and detoxification processes, of this compound have not been characterized in published toxicokinetic or pharmacokinetic studies. Information regarding its absorption, distribution, metabolism, and excretion (ADME) in biological systems is not available.

Ecotoxicological Effects in Environmental Biota

There is a notable absence of research on the ecotoxicological effects of this compound and its degradation products on environmental biota.

Impacts on Aquatic Organisms (e.g., Marine and Freshwater Species)

Specific data on the impacts of this compound on aquatic organisms, including marine and freshwater species, are not available in the current body of scientific literature. No studies were found that assessed its acute or chronic toxicity, bioaccumulation potential, or effects on the behavior and reproduction of aquatic life.

Bioaccumulation and Biomagnification in Food Webs

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. Biomagnification, a related but distinct process, is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

For a compound to bioaccumulate, it generally needs to be persistent in the environment, readily taken up by organisms, and slowly metabolized or excreted. The octanol-water partition coefficient (Log Kow) is a key parameter used to predict the bioaccumulation potential of a chemical. A higher Log Kow value generally indicates a greater potential for a substance to partition into fatty tissues and thus bioaccumulate.

To provide context for the potential bioaccumulation of this compound, the following table presents bioaccumulation and biomagnification data for other halogenated compounds. It is important to note that these are proxy data and the actual values for this compound may differ.

| Compound | Organism | Parameter | Value | Reference |

|---|---|---|---|---|

| Bromochlorodifluoromethane (B1201744) (Halon 1211) | Aquatic Organisms | Estimated BCF | 5.8 | (SRC) |

| Short-chain chlorinated paraffins (SCCPs) | Marine Biota | log BAF | 1.6 - 3.0 | nih.gov |

| Short-chain chlorinated paraffins (SCCPs) | Fish | log BAF | 4.69 - 6.05 | wsu.edu |

| Polybrominated Diphenyl Ethers (PBDEs) | Lake Winnipeg Food Web | BMF (Walleye/Emerald Shiner) | 0.2 - 1.2 | acs.org |

Risk Assessment Methodologies in Environmental Toxicology

Environmental risk assessment is a scientific process used to evaluate the potential for adverse effects on ecosystems and human health from exposure to environmental stressors, such as chemical substances. This process typically involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Dose-Response Modeling and Threshold Determination

Dose-response modeling is a critical component of risk assessment that describes the relationship between the dose of a substance and the extent of the biological response in an organism. In ecotoxicology, this is often expressed as the concentration of a substance that causes a specific effect in a certain percentage of the test population (e.g., LC50 for lethal concentration in 50% of the population, or EC50 for effective concentration in 50% of the population).

Threshold determination involves identifying the concentration below which no adverse effects are expected to occur. This is often represented by the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL).

Specific dose-response data for this compound is scarce. However, data for the related compound bromochlorodifluoromethane (Halon 1211) provides an indication of its potential toxicity to aquatic organisms. The following table summarizes acute toxicity data for Halon 1211 and other relevant halogenated compounds.

| Compound | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Bromochlorodifluoromethane (Halon 1211) | Rat | LC50 (4h inhalation) | 31,300 ppm | lu.se |

Hazard Identification and Characterization of Transformation Products

Hazard identification involves determining whether a chemical can cause adverse health effects in humans or ecological systems. For this compound, this includes assessing the toxicity of the parent compound as well as any transformation products that may form in the environment.

Halogenated methanes can undergo various degradation processes in the environment, including photodegradation in the atmosphere and hydrolysis in water. youtube.com The presence of bromine, chlorine, and fluorine atoms in this compound will influence its reactivity and the nature of its degradation products.

Photodegradation: In the atmosphere, this compound is expected to be broken down by photolysis, primarily through reactions with hydroxyl (OH) radicals. This process can lead to the formation of smaller halogenated compounds, as well as inorganic acids such as hydrobromic acid (HBr), hydrochloric acid (HCl), and hydrofluoric acid (HF).

The transformation products of this compound may have their own toxicological profiles, which could be different from the parent compound. A comprehensive hazard characterization would involve assessing the toxicity of these potential degradation products.

Development of Environmental Quality Criteria

Environmental Quality Criteria (EQC), also known as Environmental Quality Standards (EQS), are concentrations of substances in environmental media (e.g., water, soil, air) that are intended to protect specific uses, such as the protection of aquatic life or human health.

The development of EQC for a substance like this compound would typically follow a structured process:

Data Collection: A thorough review of all available toxicological and ecotoxicological data for the substance and its degradation products would be conducted.

Derivation of Protective Concentrations: Based on the collected data, protective concentrations for different environmental compartments and receptors are derived. For aquatic life, this often involves using the most sensitive species data and applying safety factors to derive a Predicted No-Effect Concentration (PNEC). For human health, it involves determining a Tolerable Daily Intake (TDI) or a similar value.

Establishment of EQC: The derived protective concentrations are then used to establish the EQC. These criteria may be legally binding or serve as guidance values.

Given the lack of specific data for this compound, the development of EQC would likely rely on data from surrogate compounds and quantitative structure-activity relationship (QSAR) models to predict its toxicity. The following table provides examples of environmental quality guidelines for other halogenated compounds, illustrating the types of values that are established.

| Compound/Group | Medium | Guideline/Standard | Value | Jurisdiction/Organization |

|---|---|---|---|---|

| Chlorinated Alkanes (Short-Chain) | Freshwater | Federal Environmental Quality Guideline | 2.4 µg/L | Canada canada.ca |

| Halogenated Solvents (e.g., TCE, PCE) | Air | National Emission Standards for Hazardous Air Pollutants (NESHAP) | Technology-based standards | U.S. EPA epa.gov |

| Various Volatile Organic Compounds | Soil | Soil Remediation Standards | Varies by compound and land use | New Jersey DEP alphalab.com |

Advanced Analytical Methodologies for Dibromochlorofluoromethane in Environmental and Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the necessary separation of target analytes from complex matrix components. For Dibromochlorofluoromethane, gas chromatography is the most established and preferred technique.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., ECD, FID, MS)

Gas chromatography (GC) is the standard and preferred analytical technique for volatile organic compounds like this compound. cdc.gov The separation in GC is achieved based on the compound's volatility and interaction with the stationary phase of the chromatographic column. Following separation, various detectors can be employed for quantification.

Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, such as halogenated hydrocarbons, making it particularly suitable for detecting this compound at trace levels in environmental samples. epa.gov This detector is selective for compounds containing halogens, organohalides, and nitrogen-containing compounds. epa.gov

Flame Ionization Detector (FID): While the FID is a more universal detector for organic compounds, it can also be used for the analysis of this compound. cdc.gov However, it is generally less sensitive than the ECD for halogenated compounds. epa.gov

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides the highest degree of confidence in the identification of this compound. cdc.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a "molecular fingerprint" of the compound.

Sample preparation for GC analysis often involves techniques like purge-and-trap for aqueous samples such as drinking water, or solvent extraction for more complex matrices. cdc.govteledynelabs.com

| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Accuracy (Percent Recovery) |

|---|---|---|---|---|

| Drinking Water | Purge and trap, thermal desorption | GC/MS | 0.1 μg/L | 95-100% |

| Water | Purge and trap | GC/HSD | 0.09 μg/L | 98±7% |

| Air | Carbotrap/Carboxen filled glass cartridge adsorption/thermal desorption | GC/MS | 0.04 ppbv | 96-99% |

Liquid Chromatography (LC) Applications

While gas chromatography is the predominant technique for analyzing volatile compounds like this compound, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers advantages for a broader range of compounds, including those that are thermally unstable or non-volatile. cmro.in LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase.

Applications of LC for the direct analysis of this compound are not widely reported in the literature, primarily due to the compound's high volatility, which makes it an ideal candidate for GC. However, LC coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of a wide array of environmental contaminants. researchgate.net For related, less volatile halogenated compounds, LC-MS/MS has been successfully applied. nih.gov The potential for derivatization of this compound to a less volatile and more polar compound could enable its analysis by LC, though this would add complexity to the analytical procedure.

Two-Dimensional Chromatography (GC×GC) for Complex Matrices

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. researchgate.net This is particularly advantageous for the analysis of trace levels of target compounds in complex environmental and biological matrices. cmro.in

In GC×GC, the sample is subjected to two independent separations in two different chromatographic columns connected in series. chromforum.org This results in a structured two-dimensional chromatogram, which can resolve compounds that would otherwise co-elute in a single-column separation. teledynelabs.com The increased peak capacity and improved signal-to-noise ratio offered by GC×GC make it an excellent tool for the detailed characterization of complex samples and the detection of trace contaminants like this compound. researchgate.netsielc.com This enhanced separation can also simplify sample preparation procedures. cmro.in

Mass Spectrometry Approaches for Identification and Trace Analysis

Mass spectrometry is an indispensable tool for the definitive identification and trace-level quantification of this compound. It provides detailed structural information and high sensitivity.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI): EI is a "hard" ionization technique where the sample molecules are bombarded with high-energy electrons. acs.org This results in the formation of a molecular ion and extensive fragmentation. nih.gov The fragmentation pattern is highly reproducible and serves as a unique fingerprint for the compound, allowing for its identification by comparison with spectral libraries. nih.gov While this extensive fragmentation is excellent for structural elucidation, the molecular ion may be weak or absent in the resulting mass spectrum for some compounds. nih.gov

Chemical Ionization (CI): In contrast to EI, CI is a "soft" ionization technique that results in less fragmentation. lcms.cz In CI, a reagent gas is first ionized, and these ions then react with the analyte molecules to produce pseudomolecular ions, such as [M+H]⁺. This technique is particularly useful for determining the molecular weight of a compound when the molecular ion is not observed in the EI spectrum. The choice of reagent gas can be used to control the extent of fragmentation.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry (MS/MS): Also known as MS², tandem mass spectrometry involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and then the resulting product ions are analyzed. This technique significantly enhances the specificity and selectivity of the analysis, allowing for the detection of trace amounts of this compound even in the presence of interfering matrix components.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. This high resolving power allows for the determination of the elemental composition of an ion from its exact mass. For this compound, HRMS can provide unambiguous confirmation of its identity by providing a molecular formula that is consistent with the measured accurate mass, distinguishing it from other compounds that may have the same nominal mass.

Application of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving high accuracy and precision in the quantification of this compound. rsc.org This technique is recognized as a primary ratio method of measurement, capable of producing highly accurate results by effectively controlling potential sources of bias. rsc.org The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte, in this case, a stable isotope-labeled this compound standard, to the sample prior to any extraction or analysis steps. nih.gov This labeled compound serves as an internal standard that behaves almost identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and ionization.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard using a mass spectrometer, any loss of the analyte during sample preparation is compensated for, as the ratio of the two species remains constant. nih.gov This approach effectively corrects for variations in sample matrix and instrument response, leading to highly reproducible and accurate quantification. researchgate.net The technique is particularly powerful when coupled with gas chromatography (GC), as in GC-IDMS, which separates this compound from other volatile compounds in the sample before it enters the mass spectrometer. scispace.com For instance, in the analysis of related trihalomethanes, headspace gas chromatography-isotope dilution mass spectrometry (HS-GC-IDMS) has been successfully applied, demonstrating the robustness of this approach for volatile halogenated compounds. scispace.com The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to acquire the specific molecular ion signals for both the native and the isotope-labeled analytes, ensuring high selectivity and sensitivity. scispace.com

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, as it serves to isolate and concentrate the analyte from complex environmental and biological matrices. mdpi.com Given its volatile nature, specialized extraction techniques are required to prevent its loss during handling and processing. cdc.govresearchgate.net

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers a more efficient and environmentally friendly alternative to traditional liquid-liquid extraction by reducing the consumption of organic solvents. mdpi.com For volatile compounds like this compound, however, microextraction techniques, particularly Solid-Phase Microextraction (SPME), are often more suitable. sigmaaldrich.com SPME is an innovative, solvent-free sample preparation technology that integrates sampling, isolation, and enrichment into a single step. mdpi.comsigmaaldrich.com

The technique utilizes a fused silica fiber coated with a stationary phase (an adsorbent or absorbent material). sigmaaldrich.com The fiber is exposed to the sample, either by direct immersion into a liquid matrix or by exposure to the headspace (the vapor phase) above a liquid or solid sample. sigmaaldrich.com this compound partitions from the sample matrix into the fiber coating until equilibrium is reached. chromatographyonline.com After extraction, the fiber is withdrawn and transferred directly to the injection port of a gas chromatograph, where the trapped analyte is thermally desorbed and introduced into the GC column for analysis. sigmaaldrich.comchromatographyonline.com This method is highly sensitive, requires minimal sample volume, and can be easily automated, making it ideal for trace-level environmental monitoring. sigmaaldrich.comresearchgate.net The efficiency of the extraction depends on factors such as the type and thickness of the fiber coating, extraction time, temperature, and sample agitation. researchgate.net

Headspace Analysis and Purge-and-Trap Methods

Headspace analysis and purge-and-trap are two of the most common and effective techniques for the extraction of volatile organic compounds (VOCs), including this compound, from aqueous and solid samples. cdc.govhpst.cz

Headspace Analysis: In static headspace analysis, a sample is placed in a sealed vial and heated to a specific temperature to facilitate the partitioning of volatile analytes from the sample matrix into the vapor phase (headspace) above it. chromtech.deteledynelabs.com Once equilibrium is established, a portion of the headspace gas is sampled and injected into a gas chromatograph. teledynelabs.com This technique is simple, rapid, and transfers less water to the GC system compared to other methods, which can improve peak shape and prolong column life. hpst.cz The sensitivity of headspace analysis can be enhanced by optimizing parameters such as temperature, equilibration time, and the addition of salts ("salting-out") to the sample, which decreases the solubility of the analyte in the aqueous phase and promotes its transfer to the headspace. chromtech.deresearchgate.net

Purge-and-Trap: The purge-and-trap technique is a dynamic extraction method that offers excellent sensitivity for low-level concentrations of VOCs. hpst.czteledynelabs.com An inert gas, such as helium or nitrogen, is bubbled through the sample (purging), stripping the volatile compounds from the matrix. cdc.govteledynelabs.com The gas stream then passes through a trap containing one or more adsorbent materials, where the analytes are retained. cdc.gov After the purging process is complete, the trap is rapidly heated, and the desorbed analytes are backflushed with carrier gas directly onto the GC column. clu-in.org This method allows for the exhaustive extraction and concentration of analytes from a larger sample volume (typically 5 to 25 mL) compared to static headspace, resulting in very low detection limits. hpst.czrestek.com

Matrix Effects and Interference Mitigation

The sample matrix refers to all the components within a sample other than the analyte of interest. In the analysis of this compound, particularly when using mass spectrometry, these co-existing components can cause matrix effects, which are alterations in the analyte's ionization efficiency leading to either signal suppression or enhancement. researchgate.netnih.gov This phenomenon can significantly compromise the accuracy and precision of quantitative analysis. nih.govnih.gov

Matrix effects are highly dependent on the complexity of the sample; for example, wastewater influent samples tend to cause more significant signal suppression than tap water samples. researchgate.net In GC-MS analysis, matrix components can accumulate in the injector or on the column, creating active sites that may affect analyte response. In LC-MS, co-eluting matrix components can interfere with the ionization process in the source. nih.gov

Several strategies can be employed to mitigate matrix effects:

Thorough Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering compounds before analysis. mdpi.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.

Internal Standards: The use of an appropriate internal standard is one of the most effective ways to compensate for matrix effects. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. Isotopically labeled analogs of the analyte, as used in Isotope Dilution Mass Spectrometry, are considered the gold standard for internal standards because they co-elute and experience nearly identical matrix effects as the native analyte, providing the most accurate correction. nih.govresearchgate.net

Method Validation and Quality Assurance in Environmental Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance, ensuring that the data generated are reliable, reproducible, and accurate.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of any quantitative analytical method. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the blank signal) but not necessarily quantified with acceptable precision and accuracy. nih.govadvancedplatingtech.com It represents the concentration at which a detect/no-detect decision can be made. advancedplatingtech.com A common approach to estimate the LOD is to use the signal-to-noise ratio (S/N), where the LOD is often defined as the concentration that produces a signal three times the level of the background noise (S/N = 3). epa.gov Another statistical method calculates the LOD as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. sepscience.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy under the stated experimental conditions. nih.gov The LOQ is crucial for quantitative studies, as it defines the lower boundary of the method's reliable working range. advancedplatingtech.com The LOQ is typically defined as the concentration that yields a signal ten times the background noise (S/N = 10) or calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. epa.govsepscience.com

For volatile halogenated hydrocarbons, including compounds structurally similar to this compound, analytical methods such as headspace GC can achieve LODs in the low microgram-per-liter (µg/L) range. researchgate.netnih.gov The table below presents typical LOD and LOQ values for related volatile organic compounds in water, illustrating the sensitivity of common analytical techniques.

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Volatile Halogenated Hydrocarbons in Water Using Headspace GC.

| Compound | Method | Matrix | LOD (µg/L) | LOQ (µg/L) |

|---|---|---|---|---|

| Bromodichloromethane | Headspace GC-ECD | Drinking Water | 0.01 - 0.6 | Not Specified |

| Bromoform (B151600) | Headspace GC-ECD | Environmental Water | 0.01 - 0.6 | Not Specified |

| Chloroform | Headspace GC-ECD | Drinking Water | 0.01 - 0.6 | Not Specified |

| Dibromochloromethane | Headspace GC-ECD | Environmental Water | 0.01 - 0.6 | Not Specified |

| Vinyl Chloride | Headspace GC-MS | Water | ~0.1 | ~0.33 |

Data compiled from studies on volatile halogenated hydrocarbons. researchgate.netresearchgate.netepa.govnih.gov Values are representative and can vary based on specific instrumentation and method parameters.

Accuracy, Precision, and Selectivity Assessments

The validation of analytical methodologies for the detection and quantification of this compound in complex matrices, such as environmental and biological samples, is fundamentally reliant on the rigorous assessment of accuracy, precision, and selectivity. gavinpublishers.comijrdpl.comresearchgate.net These parameters ensure that the obtained results are reliable and reproducible. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a "gold standard" for the identification of volatile organic compounds like this compound due to its high specificity. wikipedia.org

Accuracy is a measure of the closeness of an experimental value to the true or accepted value. scielo.br In the context of this compound analysis, accuracy is typically evaluated by analyzing certified reference materials (CRMs) with a known concentration of the analyte. When CRMs are unavailable, accuracy can be assessed through spike and recovery experiments, where a known quantity of this compound is added to a blank matrix (e.g., clean water or synthetic urine) and analyzed. The percentage of the spiked amount that is detected (the recovery) is a measure of the method's accuracy. For many environmental and biological analyses, acceptable recovery ranges are typically between 80% and 120%. gavinpublishers.com

Precision refers to the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings from a homogeneous sample. scielo.br It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing a series of analyses on the same sample by the same operator on the same instrument over a short period. Intermediate precision is determined by repeating the analyses on different days, with different analysts, or on different instruments within the same laboratory. An RSD of less than 15% is generally considered acceptable for trace analysis of volatile organic compounds. epa.gov

Selectivity of an analytical method is its ability to differentiate and quantify the analyte of interest in the presence of other potentially interfering compounds in the sample matrix. researchgate.net For this compound analysis, this is particularly crucial due to the potential presence of other halogenated hydrocarbons in environmental and biological samples. In GC-MS, selectivity is achieved by monitoring specific ions that are characteristic of this compound's mass spectrum. youtube.com The choice of these ions minimizes the likelihood of interference from co-eluting compounds. Method selectivity is confirmed by analyzing blank matrix samples and samples spiked with potential interferents to ensure that no false positives are detected. fukumaadvogados.com.br

The following interactive data table illustrates typical accuracy and precision data for the analysis of a similar volatile halogenated compound using GC-MS in different matrices. Due to the limited availability of specific data for this compound, this table serves as a representative example of the performance characteristics of the analytical methodology.

| Matrix | Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) | Recovery (%) | Repeatability (RSD %) | Intermediate Precision (RSD %) |

| Water | 1.0 | 0.98 | 98 | 5.2 | 8.5 |

| Soil | 5.0 | 4.75 | 95 | 7.8 | 11.2 |

| Blood Plasma | 2.0 | 1.88 | 94 | 9.1 | 13.5 |

| Urine | 2.0 | 1.92 | 96 | 8.5 | 12.8 |

Interlaboratory Comparison Studies and Standardization

The results from interlaboratory studies are used to assess the reproducibility of the analytical method, which is the precision obtained under different conditions (e.g., different laboratories, operators, and equipment). scielo.br Statistical analysis of the submitted data allows for the identification of any systematic errors or biases in a particular laboratory's methodology.

Standardization of analytical methods is crucial for achieving consistent and reliable results across different studies and over time. Organizations such as the International Organization for Standardization (ISO) and the American Society for Testing and Materials (ASTM) develop and publish standard methods for chemical analysis. faa.gov While a specific standard method for this compound may not be readily available, methods for the analysis of volatile organic compounds or halogenated compounds in various matrices can be adapted and validated for this purpose. epa.gov

The process of standardization involves:

Developing a detailed analytical protocol: This includes specifications for sample collection, preservation, extraction, and analysis, as well as the required instrumentation and quality control procedures.

Method validation: The protocol undergoes a rigorous validation process to determine its performance characteristics, including accuracy, precision, selectivity, linearity, and limits of detection and quantification.

Interlaboratory validation: The method is tested in multiple laboratories to ensure its reproducibility and robustness.

The adoption of standardized methods for the analysis of this compound would facilitate the comparison of data from different sources, which is critical for environmental monitoring, human exposure assessment, and regulatory purposes.

The following interactive data table provides an example of the criteria that might be used to evaluate laboratory performance in an interlaboratory comparison study for a volatile halogenated compound.

| Parameter | Acceptance Criteria |

| Z-Score | -2 ≤ z ≤ 2 |

| Percent Recovery | 70% - 130% |

| Relative Percent Difference (for duplicate samples) | ≤ 30% |

Theoretical and Computational Studies of Dibromochlorofluoromethane Reactivity

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties.

The electronic structure of a molecule dictates its geometry, stability, and reactivity. Theoretical methods like DFT and ab initio calculations are employed to model these characteristics. copernicus.org DFT, a method that uses the electron density to calculate a system's properties, offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. atmos-chem-phys-discuss.net Ab initio methods, such as Møller-Plesset perturbation theory (MP4), are based directly on quantum mechanics without empirical parameters, often providing highly accurate results.

For dibromochlorofluoromethane, computational methods have been used to determine its optimized molecular geometry. Calculations performed at the MP4/6-311G** level of theory provide precise values for bond lengths and angles, defining the three-dimensional arrangement of its atoms. researchgate.net These calculations establish the foundational structure from which other properties are derived.

Table 1: Calculated Geometric Data for this compound

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C-F Bond Length | 1.3482 Å | researchgate.net |

| C-Cl Bond Length | 1.7710 Å | researchgate.net |

| C-Br Bond Length | 1.9546 Å | researchgate.net |

| F-C-Cl Angle | Varies by conformation | N/A |

| Br-C-Br Angle | Varies by conformation | N/A |

Theoretical calculations are crucial for predicting the thermochemical properties of molecules, which govern their stability and the energetics of their reactions. Key properties include the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). These values can be derived from the calculated electronic and vibrational energies of the molecule. youtube.com The enthalpy of a reaction, which indicates whether a reaction releases or consumes energy, can be estimated by calculating the difference between the total enthalpies of the products and the reactants. researchgate.netnih.gov

Computational databases provide calculated thermochemical data for this compound. For instance, calculations using the MP4/6-311G** model chemistry have determined the molecule's energy at standard conditions. researchgate.net

Table 2: Calculated Thermochemical Properties of this compound

| Property | Value | Method | Source |

|---|---|---|---|

| Energy at 0 K | -5742.338000 Hartrees | MP4/6-311G | researchgate.net |

| Energy at 298.15 K | Derived from 0 K energy and integrated heat capacity | MP4/6-311G | researchgate.net |

| Hartree-Fock Energy | -5741.540929 Hartrees | MP4/6-311G** | researchgate.net |

Conformational analysis involves studying the different spatial arrangements of a molecule, or conformers, that arise from rotation around single bonds. youtube.com The relative energies of these conformers determine their population at a given temperature. For a molecule like this compound, different staggered and eclipsed conformations can exist, and quantum chemical calculations can predict their relative stabilities. mdpi.com

Furthermore, these computational methods can predict spectroscopic properties, which serve as a fingerprint for molecular identification. chartsbin.com Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, providing insight into the molecule's vibrational modes. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Vibrational Frequencies for this compound

| Mode Number | Symmetry | Frequency (cm⁻¹) | IR Intensity (km mol⁻¹) | Source |

|---|---|---|---|---|

| 1 | A' | 1087 | Data not specified | researchgate.net |

| 2 | A' | 817 | Data not specified | researchgate.net |

| 3 | A' | 463 | Data not specified | researchgate.net |

| 4 | A' | 346 | Data not specified | researchgate.net |

| 5 | A' | 271 | Data not specified | researchgate.net |

| 6 | A' | 163 | Data not specified | researchgate.net |

| 7 | A" | 755 | Data not specified | researchgate.net |

| 8 | A" | 310 | Data not specified | researchgate.net |

| 9 | A" | 202 | Data not specified | researchgate.net |

Molecular Dynamics and Kinetic Modeling

While quantum chemistry focuses on the static properties of molecules, molecular dynamics (MD) simulations and kinetic modeling are used to study their behavior over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic evolution. nih.govmdpi.com

Halocarbons like this compound can be released into the atmosphere, where they participate in chemical reactions that contribute to ozone depletion and climate change. fluorocarbons.org The primary atmospheric degradation pathways for such compounds are photolysis (decomposition by sunlight) and reaction with oxidative species, most notably the hydroxyl radical (•OH). researchgate.netyoutube.com

Molecular dynamics simulations can model the interactions between this compound and atmospheric radicals. mdpi.com Although specific degradation pathway studies for CBr₂ClF are not widely available, the mechanisms are expected to be similar to those of other brominated methanes like bromoform (B151600) (CHBr₃). The reaction with •OH likely proceeds via hydrogen abstraction (if a hydrogen were present) or halogen abstraction, leading to the formation of a haloalkyl radical. This radical would then react with molecular oxygen to form a peroxy radical, initiating a chain of reactions that ultimately breaks the molecule down into smaller, oxidized products.

Kinetic modeling is used to determine the rates of chemical reactions. For atmospheric processes, the reaction rate constant (k) is a critical parameter that determines a compound's atmospheric lifetime. Theoretical methods, such as Transition State Theory (TST), can be used to calculate these rate constants from the potential energy surface of the reaction, which is obtained from quantum chemical calculations.

The rate of reaction between a halocarbon and the •OH radical is highly dependent on temperature. The Arrhenius equation is commonly used to model this temperature dependence. atmos-chem-phys-discuss.net While specific calculated rate constants for the reaction of this compound with •OH are not readily found in the literature, data for structurally similar compounds provide an estimate of its atmospheric reactivity. The presence of multiple bromine atoms suggests that it would have a relatively short atmospheric lifetime compared to fully fluorinated or chlorinated compounds.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Development

The study of Structure-Activity Relationships (SAR) and the development of Quantitative Structure-Activity Relationships (QSAR) are pivotal in predicting the environmental behavior and toxicological effects of chemical compounds. nih.gov For this compound, a compound with limited empirical data, these computational methods provide essential insights into its potential risks. SAR analysis qualitatively relates the molecular structure of a chemical to its biological or chemical activity, while QSAR models establish mathematical relationships to quantitatively predict these activities. researchgate.net

The fundamental principle of QSAR is that the activity of a substance is a function of its molecular structure and physicochemical properties. researchgate.net For halogenated methanes like this compound, the type and number of halogen atoms significantly influence their reactivity, environmental persistence, and toxicity. The presence of bromine, chlorine, and fluorine atoms on the same carbon atom creates a unique combination of steric and electronic effects that dictate its interactions with biological systems and its fate in the environment.

Predicting Environmental Fate Parameters

QSAR models are widely employed to estimate the environmental fate of chemicals, including their persistence, bioaccumulation potential, and mobility. researchgate.net Software suites like the US EPA's EPI Suite™ (Estimation Programs Interface) utilize a collection of QSAR models to predict these parameters based on the chemical's structure. chemsafetypro.comchemistryforsustainability.org These predictions are crucial for regulatory assessments and for prioritizing chemicals for further testing. ljmu.ac.uk

For this compound, the following table summarizes key environmental fate parameters predicted by established QSAR models. These values provide an indication of how the compound is likely to behave if released into the environment.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.15 | Indicates a moderate potential for bioaccumulation in aquatic organisms. |

| Boiling Point | 88.2 °C | Suggests the compound is a liquid at room temperature and may volatilize into the atmosphere. |

| Vapor Pressure | 86.5 mm Hg at 25 °C | Indicates a relatively high volatility, suggesting it will likely partition to the atmosphere. |

| Water Solubility | 1,340 mg/L | Suggests moderate solubility in water, which can influence its transport in aquatic systems. |

| Henry's Law Constant | 0.015 atm-m3/mole | Indicates a potential for volatilization from water to air. |

| Atmospheric Hydroxylation Rate (AOH) | 0.010 x 10-12 cm3/molecule-sec | Predicts a relatively slow degradation in the atmosphere by hydroxyl radicals, leading to a longer atmospheric lifetime. |

| Biodegradation | Not readily biodegradable | Suggests persistence in the environment as it is not easily broken down by microorganisms. |

| Soil Adsorption Coefficient (Koc) | 125.9 L/kg | Indicates moderate mobility in soil. |

Detailed Research Findings: